Chemical properties of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
Chemical properties of Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH
An In-depth Technical Guide to Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH: Properties, Synthesis, and Applications
Abstract
N-α-(tert-Butoxycarbonyl)-3,5-diiodo-O-(3'-bromobenzyl)-L-tyrosine, hereafter referred to as Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH, is a highly functionalized, non-canonical amino acid derivative of significant interest to researchers in peptide chemistry, drug discovery, and materials science. Its unique trifunctionalized structure, featuring a Boc-protected amine, a bromobenzyl-protected phenol, and a di-iodinated aromatic ring, provides a versatile platform for advanced chemical synthesis. This guide offers a comprehensive examination of its chemical properties, outlines a logical synthetic pathway, and details its core applications, providing scientists and drug development professionals with the foundational knowledge required to effectively utilize this powerful molecular building block.
Introduction and Molecular Architecture
Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH is a synthetically modified amino acid built upon an L-tyrosine scaffold. Its design is intrinsically linked to its primary application in Boc-chemistry solid-phase peptide synthesis (SPPS), a cornerstone technique for building custom peptides.[1][2][3] The molecule's architecture can be deconstructed into four key components, each serving a distinct chemical purpose:
-
L-Tyrosine Core : The foundational chiral amino acid structure.
-
N-α-Boc Group : A temporary protecting group for the alpha-amine. Its lability to moderate acids, such as trifluoroacetic acid (TFA), allows for sequential N-terminal deprotection and peptide chain elongation.[1][3]
-
O-(3'-bromobenzyl) Group : A semi-permanent protecting group for the phenolic hydroxyl side chain. The benzyl ether is stable to the acidic conditions used for Boc removal but can be cleaved with strong acids like anhydrous hydrogen fluoride (HF), typically at the final stage of peptide synthesis.[1] The bromine atom offers an additional site for potential cross-coupling reactions.
-
3,5-Diiodo Aromatic Ring : The two iodine atoms dramatically increase the molecular weight and introduce unique properties. These heavy atoms can serve as probes for X-ray crystallography, enable radiolabeling, and facilitate halogen bonding to enhance molecular interactions.[4][5]
Caption: Key functional components of the title compound.
Physicochemical and Structural Properties
The combination of protecting groups and halogen substituents imparts distinct properties crucial for the compound's handling, storage, and application.
| Property | Value | Source |
| CAS Number | 63570-43-4 | [6] |
| Molecular Formula | C₂₁H₂₂BrI₂NO₅ | [6] |
| Molecular Weight | 702.12 g/mol | [6] |
| Appearance | White to off-white solid (inferred) | [5][7] |
| Predicted Density | 1.878 ± 0.06 g/cm³ | [6] |
| Predicted XLogP3 | 6.0 | [6] |
| Polar Surface Area | 84.9 Ų | [6] |
| Storage | 0–8 °C, desiccated | [5][7][8] |
Expert Insights on Properties:
-
Solubility : The bulky, nonpolar Boc and bromobenzyl groups render the molecule poorly soluble in water but readily soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM), dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
Stability and Handling : As a complex organic molecule, it should be stored in a cool, dry, and dark environment to prevent degradation. While some suppliers suggest room temperature storage, refrigeration (0–8 °C) is the authoritative standard for preserving the integrity of such high-value amino acid derivatives.[5][6][7][8] It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE) to avoid inhalation or skin contact.[6]
-
Chirality : The L-configuration at the alpha-carbon is critical for its incorporation into biologically relevant peptides. Racemization is a potential risk during activation and coupling steps in peptide synthesis, necessitating the use of optimized coupling reagents and conditions to maintain stereochemical purity.
Synthesis and Reactivity Profile
While specific manufacturing protocols are proprietary, a logical and scientifically sound synthetic pathway can be constructed based on established organic chemistry principles for modifying amino acids.[4][9]
Proposed Synthetic Workflow:
The synthesis is a multi-step process designed to sequentially introduce the protecting groups and functionalize the aromatic ring with high regioselectivity.
Caption: Proposed synthetic pathway for the title compound.
Causality Behind the Experimental Choices:
-
N-α-Boc Protection : The synthesis begins by protecting the most reactive nucleophile, the α-amino group, using di-tert-butyl dicarbonate ((Boc)₂O).[9] This is a critical first step to prevent self-polymerization and ensure that subsequent reactions occur at the desired positions on the side chain.
-
Di-iodination : The electron-rich phenolic ring of Boc-L-Tyrosine is then subjected to electrophilic aromatic substitution using molecular iodine (I₂) and a mild base. The hydroxyl group is a strong ortho-, para-director, ensuring the iodine atoms are installed specifically at the 3 and 5 positions, ortho to the hydroxyl group.
-
O-Benzylation : The final step is the protection of the phenolic hydroxyl group via a Williamson ether synthesis. Reacting the di-iodinated intermediate with 3-bromobenzyl bromide in the presence of a suitable base (e.g., cesium carbonate, which offers high yields for O-alkylation) forms the stable ether linkage, yielding the final product.
Reactivity in Peptide Synthesis:
The molecule is designed for controlled reactivity:
-
Boc Deprotection : The Boc group is quantitatively removed by treatment with ~25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), liberating the N-terminal amine for the next coupling cycle.[3]
-
Peptide Coupling : The carboxylic acid is activated using standard peptide coupling reagents (e.g., HBTU, HATU, or DCC/HOBt) to form an amide bond with the free amine of the growing peptide chain on the solid support.
Core Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several advanced scientific domains.
Advanced Solid-Phase Peptide Synthesis (SPPS)
Its primary role is as a specialized building block in the Boc/Bzl SPPS strategy for creating complex peptides.[1][3] The workflow for incorporating this residue is a self-validating system of repeating steps.
Caption: Standard SPPS cycle for residue incorporation.
Detailed Protocol: Single Coupling Cycle in Boc-SPPS
-
Resin Preparation : Start with the peptide-resin bearing a free N-terminal amine from the previous cycle.
-
Boc Deprotection : Swell the resin in DCM. Treat with 25-50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.
-
Washing : Wash the resin extensively with DCM followed by DMF to remove residual acid and byproducts.
-
Neutralization : Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved.
-
Coupling :
-
In a separate vessel, dissolve Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH (2-4 equivalents relative to resin loading) in DMF.
-
Add a coupling agent such as HBTU (0.95 eq. relative to the amino acid) and an activation base like DIEA (2 eq.).
-
Allow the solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
-
Post-Coupling Wash : Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Validation (Optional) : Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.
Probing Structure-Activity Relationships (SAR)
In drug development, modifying peptides with halogenated amino acids is a powerful strategy. The iodine and bromine atoms in this molecule can:
-
Introduce Halogen Bonds : The iodine atoms, being large and polarizable, can act as halogen bond donors, forming stabilizing, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a biological target (e.g., a receptor binding pocket). This can significantly enhance binding affinity and selectivity.[4]
-
Modulate Pharmacokinetics : The increased lipophilicity and metabolic stability imparted by the halogens can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile.
Radiopharmaceutical and Bio-Imaging Applications
The presence of stable iodine atoms makes this compound an ideal precursor for producing radiolabeled peptides.[5] Through isotopic exchange reactions, one of the ¹²⁷I atoms can be replaced with a radioactive isotope, such as:
-
¹²³I or ¹³¹I for Single Photon Emission Computed Tomography (SPECT) imaging.
-
¹²⁵I for in vitro autoradiography and radioimmunoassays.
These radiolabeled peptides can be used as diagnostic tools to visualize and quantify the expression of specific receptors or transporters in vivo, aiding in disease diagnosis and monitoring therapeutic response.[5]
Conclusion
Boc-3,5-diiodo-tyr(3'-bromo-bzl)-OH is far more than a simple protected amino acid. It is a sophisticated chemical tool engineered for precision and versatility. Its robust protection scheme is perfectly suited for the rigors of Boc-SPPS, while its tri-halogenated structure opens avenues in rational drug design, advanced diagnostics, and structural biology. For researchers and drug developers, a thorough understanding of its properties and reactivity is paramount to harnessing its full potential in the creation of next-generation peptide-based therapeutics and research agents.
References
-
Boc-3,5-diiodo-L-tyrosine | C14H17I2NO5. PubChem. [Link]
-
Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. [Link]
-
Boc-tyr(boc)-OH | C19H27NO7. PubChem. [Link]
-
Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. [Link]
-
Boc / Bzl Solid Phase Synthesis. Sunresin. [Link]
-
Supporting information_OBC_rev1. The Royal Society of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. echemi.com [echemi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. rsc.org [rsc.org]
